Publicly Disclosed Potency: Absence of Quantified IC50 Values for BRM/BRG1 ATP Inhibitor-4
In contrast to reference dual inhibitors such as FHD-286 (BRM IC50 = 4.5 nM; BRG1 IC50 = 6.5 nM) and BRM/BRG1 ATP Inhibitor-3 (BRM IC50 = 10.4 nM; BRG1 IC50 = 19.3 nM) , no quantitative IC50 values for BRM/BRG1 ATP Inhibitor-4 against either BRM (SMARCA2) or BRG1 (SMARCA4) are publicly disclosed in accessible primary literature, patent filings, or vendor technical datasheets as of this assessment. Multiple vendor sources describe the compound qualitatively as a "BRG1/BRM inhibitor" without specifying potency metrics .
| Evidence Dimension | In vitro biochemical potency (ATPase inhibition) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | FHD-286: BRM IC50 = 4.5 nM, BRG1 IC50 = 6.5 nM; BRM/BRG1 ATP Inhibitor-3: BRM IC50 = 10.4 nM, BRG1 IC50 = 19.3 nM; FHT-1015: BRM IC50 = 5 nM, BRG1 IC50 = 4 nM |
| Quantified Difference | Cannot be calculated (data unavailable) |
| Conditions | Biochemical ATPase activity assay; reference compound data from published literature and vendor datasheets |
Why This Matters
Absence of quantitative potency data prevents direct potency ranking against established reference compounds and precludes informed procurement decisions where target engagement metrics are required.
